1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an isobutyl group attached to the nitrogen atom at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-isobutyl-3,5-diaminopyrazole with 1,3-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazolopyridine .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer therapy, where uncontrolled cell growth is a hallmark .
Comparison with Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-c]pyridine
- 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Uniqueness: 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other pyrazolopyridine derivatives and can lead to distinct pharmacological properties .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H17N3/c1-8(2)7-13-10-6-11-4-3-9(10)5-12-13/h5,8,11H,3-4,6-7H2,1-2H3 |
InChI Key |
YBQRKRUCYRJGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(CCNC2)C=N1 |
Origin of Product |
United States |
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